



Application Note: High-Throughput LC-MS/MS Protocol for Amoxicillin Impurity Profiling

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Compound of Interest		
Compound Name:	APA amoxicillin amide	
Cat. No.:	B15292617	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of known impurities in amoxicillin active pharmaceutical ingredients (APIs) and finished drug products. The described protocol offers high specificity and low detection limits, making it suitable for routine quality control and stability testing in a drug development environment. The method utilizes a reversed-phase chromatographic separation coupled with positive ion electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) for accurate quantification.

Introduction

Amoxicillin is a widely used β -lactam antibiotic.[1] During its synthesis, storage, and degradation, various related substances and impurities can form.[2] These impurities can potentially impact the safety and efficacy of the drug product. Therefore, regulatory bodies require strict control and monitoring of impurity levels.[2] This protocol provides a detailed methodology for the profiling of key amoxicillin impurities, including those formed through hydrolysis and dimerization.

Experimental Protocol Sample Preparation



For Amoxicillin API:

- Accurately weigh 25 mg of the amoxicillin API powder.
- Dissolve the powder in 25 mL of a diluent solution consisting of 95:5 (v/v) water:acetonitrile to obtain a stock solution of 1 mg/mL.
- Vortex for 2 minutes or until fully dissolved.
- Further dilute the stock solution with the diluent to a final concentration of 10 μg/mL.
- Filter the final solution through a 0.22 μm PVDF syringe filter into an LC autosampler vial.

For Amoxicillin Capsules or Powder for Oral Suspension:

- For capsules, open and combine the contents of five capsules. For powder for oral suspension, use the powder as is.
- Accurately weigh a portion of the powder equivalent to 25 mg of amoxicillin.
- Transfer the powder to a 50 mL volumetric flask.
- Add approximately 30 mL of diluent (95:5 v/v water:acetonitrile) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
- Centrifuge a portion of this solution at 4000 rpm for 10 minutes to pelletize any insoluble excipients.
- Dilute the supernatant to a final theoretical amoxicillin concentration of 10 μ g/mL using the diluent.
- Filter the final solution through a 0.22 μm PVDF syringe filter into an LC autosampler vial.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:



Parameter	Value
Column	C18 Reversed-Phase, 150 mm x 4.6 mm, 5 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate	0.8 mL/min
Injection Volume	10 μL
Column Temperature	40 °C

Mass Spectrometry (MS) Conditions:

Parameter	Value		
Ionization Mode	Electrospray Ionization (ESI), Positive		
Capillary Voltage	3.5 kV		
Source Temperature	150 °C		
Desolvation Temperature	400 °C		
Desolvation Gas Flow	800 L/hr		
Cone Gas Flow	50 L/hr		
Collision Gas	Argon		

Data Acquisition and Processing

Data was acquired in the Multiple Reaction Monitoring (MRM) mode. The MRM transitions for amoxicillin and its key impurities are listed in Table 1. Data processing was performed using appropriate software to integrate the peak areas and calculate the concentrations of the impurities against a calibration curve.



Quantitative Data

The following table summarizes the MRM transitions and estimated quantitative performance of the method. The Limit of Detection (LOD) and Limit of Quantification (LOQ) values are based on data from a study analyzing amoxicillin and its metabolites in a biological matrix and may serve as a starting point for method validation in a pharmaceutical matrix.[1]

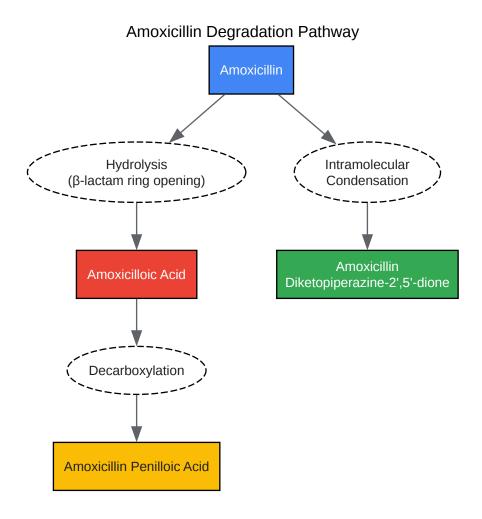
Table 1: MRM Transitions and Estimated Quantitative Performance

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	LOD (µg/kg) [1]	LOQ (μg/kg) [1]
Amoxicillin	366.4	349.1	100	0.10 - 2.20	0.30 - 8.50
Amoxicilloic Acid	384.4	160.1	100	0.10 - 2.20	0.30 - 8.50
Amoxicillin Diketopiperaz ine-2',5'- dione	366.4	208.2	100	0.10 - 2.20	0.30 - 8.50
Amoxicillin Penicilloic Acid	384.1	340.1	100	To be determined	To be determined
Amoxicillin Dimer	713.2	349.1	100	To be determined	To be determined

Note: LOD and LOQ for Amoxicillin Penicilloic Acid and Amoxicillin Dimer need to be experimentally determined during method validation.

Visualizations Amoxicillin Degradation Pathway





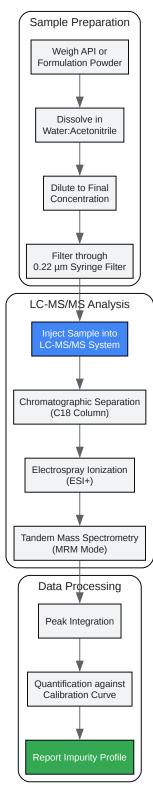
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Caption: Major degradation pathways of amoxicillin.

Experimental Workflow



LC-MS/MS Experimental Workflow for Amoxicillin Impurity Profiling



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Caption: Step-by-step workflow for impurity analysis.



Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the profiling of amoxicillin impurities. The detailed protocol for sample preparation and the optimized instrumental parameters allow for accurate and precise quantification of key related substances. This method is a valuable tool for ensuring the quality, safety, and stability of amoxicillin in both API and finished dosage forms.

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References

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